molecular formula C₂₂H₁₉ClN₂O B1663186 NOT Receptor Modulator 1 CAS No. 1015231-98-7

NOT Receptor Modulator 1

Cat. No. B1663186
M. Wt: 362.8 g/mol
InChI Key: YQUSXNRKHZXSGH-UHFFFAOYSA-N
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Description

NOT Receptor Modulator 1 (NRM1) is a protein that plays a crucial role in the regulation of gene expression. It is a member of the CCR4-NOT complex, which is a multi-subunit protein complex that is involved in mRNA metabolism. NRM1 has been shown to be involved in the regulation of a wide range of biological processes, including cell growth, differentiation, and development.

Scientific Research Applications

1. Allosteric Modulation of Receptors

Allosteric modulation of G protein-coupled receptors (GPCRs) has emerged as an alternative approach for achieving selectivity in drug action. This research area includes developments in clinical studies and suggests that major classes of GPCRs are amendable to modulation by small molecules. This approach is pivotal for identifying new leads in drug discovery but requires re-engineering of current assays (Soudijn, van Wijngaarden, & IJzerman, 2004).

2. Tissue Specificity and Clinical Utility

Selective estrogen receptor modulators (SERMs) demonstrate how receptor modulators function as agonists or antagonists in a tissue-specific manner. This specificity is due to the differential expression of receptor subtypes and co-regulatory proteins across various tissues. SERMs have been used in the prevention and treatment of breast cancer, osteoporosis, and in maintaining beneficial lipid profiles in postmenopausal women (Martinkovich, Shah, Planey, & Arnott, 2014).

3. Therapeutic Potential for CNS Disorders

The development of allosteric modulators of GPCRs provides new strategies for treating central nervous system (CNS) disorders. These modulators offer the ability to distinguish between closely related receptor subtypes and can modulate specific receptor populations based on their dimerization state. This is especially promising for disorders such as schizophrenia, Alzheimer’s disease, and other conditions involving impaired cognitive function (Foster & Conn, 2017).

4. Drug Discovery and Receptor Function

Allosteric modulators of GPCRs present a promising approach for selective receptor interactions, particularly for receptors like muscarinic, α-adrenergic, serotoninergic, dopaminergic, adenosine, metabotropic glutamate, and Ca2+ receptors. These modulators have shown efficacy in both preclinical and clinical settings, suggesting their potential in drug discovery and understanding receptor function (IJzerman, van Wijngaarden, & Soudijn, 2001).

5. Nuclear Receptor Modulation

Nuclear receptors are key targets for drug discovery, playing crucial roles in development, homeostasis, and various diseases. The review on nuclear receptor modulation highlights the potential to develop ligands with a spectrum of activities, including selective nuclear receptor modulators that activate a subset of functions or act in a cell-type-selective manner (Gronemeyer, Gustafsson, & Laudet, 2004).

properties

IUPAC Name

2-[3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-22(2,26)18-5-3-4-16(12-18)17-8-11-21-24-20(14-25(21)13-17)15-6-9-19(23)10-7-15/h3-14,26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUSXNRKHZXSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NOT Receptor Modulator 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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